molecular formula C19H22N2O3S B249365 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Katalognummer B249365
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: QTKRZOZWCHPJGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various types of cancers, including lymphoma, leukemia, and solid tumors.

Wirkmechanismus

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide disrupts the signaling pathways that drive cancer cell growth and survival, leading to cell death. 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has also been shown to inhibit other kinases, including ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase), which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor shrinkage in preclinical models. 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response that promotes tumor growth and metastasis. In addition, 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastatic process.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development. However, one limitation of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is its relatively low solubility, which may pose challenges in formulating the drug for clinical use.

Zukünftige Richtungen

There are several future directions for the development of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide as a therapeutic agent for cancer. One potential application is in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer. Another direction is the development of biomarkers that can predict response to 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, which may help identify patients who are most likely to benefit from the drug. Finally, the development of more potent and selective BTK inhibitors may further enhance the anti-tumor activity of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and reduce the risk of toxicity.

Synthesemethoden

The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves a multistep process that includes the reaction of 2-methylphenol with acetyl chloride to form 2-acetyl-6-methylphenol. The resulting compound is then reacted with thionyl chloride to form 2-chloro-6-methylphenol. The next step involves the reaction of 2-chloro-6-methylphenol with 3-aminocyclohept-1-ene to form 2-(3-aminocyclohept-1-en-1-yl)-6-methylphenol. This compound is then reacted with 2-bromoacetyl chloride to form the final product, 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Eigenschaften

Produktname

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Molekularformel

C19H22N2O3S

Molekulargewicht

358.5 g/mol

IUPAC-Name

2-[[2-(2-methylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-12-7-5-6-9-14(12)24-11-16(22)21-19-17(18(20)23)13-8-3-2-4-10-15(13)25-19/h5-7,9H,2-4,8,10-11H2,1H3,(H2,20,23)(H,21,22)

InChI-Schlüssel

QTKRZOZWCHPJGS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.